molecular formula C10H14F2N2O2 B13200920 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol

Cat. No.: B13200920
M. Wt: 232.23 g/mol
InChI Key: FVFDITYQJXICTH-UHFFFAOYSA-N
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Description

The compound 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol features a cyclopentanol backbone substituted with a 1,2,4-oxadiazole ring bearing a 1,1-difluoroethyl group.

Properties

Molecular Formula

C10H14F2N2O2

Molecular Weight

232.23 g/mol

IUPAC Name

1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H14F2N2O2/c1-9(11,12)8-13-7(16-14-8)6-10(15)4-2-3-5-10/h15H,2-6H2,1H3

InChI Key

FVFDITYQJXICTH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=N1)CC2(CCCC2)O)(F)F

Origin of Product

United States

Preparation Methods

Cyclization from Amidoximes and Carboxylic Acid Derivatives

A well-documented method to prepare 1,2,4-oxadiazoles involves cyclodehydration of amidoximes with carboxylic acid derivatives (esters or acid chlorides). The amidoxime is typically synthesized from the corresponding nitrile by reaction with hydroxylamine.

Typical reaction conditions:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amidoxime formation Hydroxylamine hydrochloride, base (e.g., NaOH) Room temperature to 60 °C 2–6 hours High (80–95%) From nitriles
Cyclodehydration Acid chloride or ester, dehydrating agent (e.g., POCl3, P2O5) 80–150 °C 3–12 hours Moderate to high (60–85%) Often requires acidic or catalytic conditions

This method is supported by patent literature describing oxadiazole synthesis under mild to moderate heating, sometimes with catalysts like acetic acid or phosphorus oxychloride.

Coupling to Cyclopentan-1-ol

Formation of the Methylene Linker

The methylene bridge between the oxadiazole ring and cyclopentan-1-ol is commonly introduced by alkylation of the oxadiazole nitrogen or carbon with a suitable halomethyl cyclopentanol derivative or vice versa.

Typical synthetic approaches:

Method Reagents Conditions Yield (%) Notes
Nucleophilic substitution Oxadiazole anion + bromomethylcyclopentan-1-ol Base (e.g., K2CO3), polar solvent, room temp to 60 °C Moderate to high (60–85%) Protecting groups may be required on cyclopentanol hydroxyl
Reductive alkylation Oxadiazole aldehyde + cyclopentanone derivative Reducing agent (NaBH4), mild conditions Moderate (50–70%) Alternative approach if aldehyde intermediate is available

Protection of the cyclopentanol hydroxyl group (e.g., as silyl ether) may be necessary to avoid side reactions during alkylation.

Representative Experimental Procedure (Hypothetical)

Based on analogous syntheses of fluorinated oxadiazoles and cyclopentanol derivatives, a plausible preparation method is as follows:

  • Synthesis of amidoxime: React the corresponding nitrile with hydroxylamine hydrochloride in the presence of sodium carbonate in ethanol at 50 °C for 4 hours.

  • Cyclization: Treat the amidoxime with an appropriate acid chloride under reflux with phosphorus oxychloride to form the 1,2,4-oxadiazole ring.

  • Fluoroalkylation: React the oxadiazole intermediate with 1,1-difluoroethyl bromide in DMF with potassium carbonate at 60 °C for 6 hours.

  • Methylene coupling: Alkylate the oxadiazole derivative with bromomethylcyclopentan-1-ol under basic conditions (K2CO3, acetone, room temperature) to yield the target compound.

  • Purification: Purify the product by recrystallization or preparative HPLC.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Remarks
Amidoxime formation Hydroxylamine HCl, Na2CO3, EtOH 50 4 85–90 High purity amidoxime obtained
Cyclization Acid chloride, POCl3 100–120 6 70–80 Formation of oxadiazole ring
Fluoroalkylation 1,1-Difluoroethyl bromide, K2CO3, DMF 60 6 60–75 Introduction of difluoroethyl
Alkylation (methylene) Bromomethylcyclopentan-1-ol, K2CO3, acetone 25–40 5 65–85 Coupling to cyclopentan-1-ol
Purification Recrystallization or prep-HPLC Final product purity >99%

Research Findings and Literature Support

  • Patent literature on oxadiazole derivatives indicates cyclization of amidoximes with acid chlorides or esters as a reliable route to 1,2,4-oxadiazoles.
  • Fluoroalkylation using halodifluoroalkanes under basic conditions is a common method to introduce difluoroethyl groups onto heterocyclic rings.
  • Alkylation of heterocycles with halomethyl alcohol derivatives is a standard approach to link heterocycles to cyclic alcohols like cyclopentan-1-ol.
  • Purification and characterization typically involve chromatographic methods and spectroscopic analysis (NMR, HRMS), confirming structure and purity above 98%.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives

Biological Activity

The compound 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a cyclopentan-1-ol framework with a 1,2,4-oxadiazole moiety and a difluoroethyl group, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H20F2N2O2C_{13}H_{20}F_{2}N_{2}O_{2} with a molecular weight of approximately 274.31 g/mol. The presence of the oxadiazole ring is significant as it is known for its diverse biological activities. The difluoroethyl group contributes to the compound's stability and bioavailability in biological systems.

Biological Activity Overview

Research indicates that compounds containing oxadiazole moieties exhibit a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antiinflammatory : Potential to reduce inflammation.
  • Analgesic : May relieve pain.
  • Anticancer : Investigated for potential antitumor effects.

The biological activity of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol can be attributed to the following mechanisms:

  • Enzyme Interaction : Preliminary studies suggest that the oxadiazole moiety interacts with specific enzymes, potentially modulating their activity.
  • Receptor Binding : The unique structure may enhance binding affinity to various biological receptors.

Antibacterial Activity

A study examining the antibacterial properties of similar oxadiazole derivatives found significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard methods:

Bacterial StrainMIC (μg/mL)Reference Compound
Escherichia coli100Gentamicin
Staphylococcus aureus200Gentamicin
Klebsiella pneumoniae150Gentamicin
Bacillus cereus250Gentamicin

These results highlight the potential effectiveness of oxadiazole derivatives in combating bacterial infections.

Case Studies

Several studies have documented the synthesis and biological evaluation of oxadiazole derivatives similar to our compound:

  • Synthesis and Antimicrobial Evaluation :
    • A series of 1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial properties against various pathogens. The results indicated promising activity against both Gram-positive and Gram-negative bacteria .
  • Pharmacological Studies :
    • Research into the pharmacokinetics of oxadiazole-containing compounds has revealed their metabolic stability and favorable bioavailability profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol with structurally related compounds from the evidence.

Compound Name Molecular Formula Molecular Weight Substituent on Oxadiazole Additional Groups Notes/Safety Information
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol (Target) Not provided Not provided 1,1-Difluoroethyl Cyclopentanol hydroxyl Hypothesized to exhibit enhanced lipophilicity and metabolic stability due to fluorine.
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride C₁₀H₂₀Cl₂N₄O 283.2 Dimethylamino Cyclopentylamine hydrochloride Used in pharmaceutical research; PubChem CID 54592517.
3-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol Not provided Not provided Propyl 3-Methylcyclopentanol Safety precautions include avoiding heat (P210) and keeping away from children (P102).
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol C₁₃H₂₂N₂O₂ 238.33 tert-Butyl 3-Methylcyclopentanol Smiles: CC1CCC(O)(Cc2nc(C(C)(C)C)no2)C1; lacks data on density or melting points.
1-Methylcyclopentanol C₆H₁₂O 100.16 N/A Cyclopentanol methyl CAS 1462-03-9; first aid requires consultation with a physician (Section 4).

Key Observations:

Substituent Effects: The 1,1-difluoroethyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., propyl or tert-butyl in ). Fluorine atoms may also reduce metabolic degradation, a common advantage in drug design. The dimethylamino group in introduces basicity, facilitating salt formation (e.g., dihydrochloride), which improves solubility for pharmaceutical applications.

Structural Modifications: The cyclopentanol hydroxyl group is conserved across all analogs, suggesting its role in hydrogen bonding or target interaction. Methyl or tert-butyl substitutions on the cyclopentane ring (e.g., ) may sterically hinder interactions or alter conformational flexibility.

Safety and Handling: Compounds with oxadiazole rings (e.g., ) require precautions such as avoiding heat sources (P210) . 1-Methylcyclopentanol has well-documented safety protocols, including immediate medical consultation upon exposure.

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